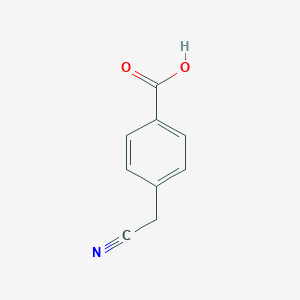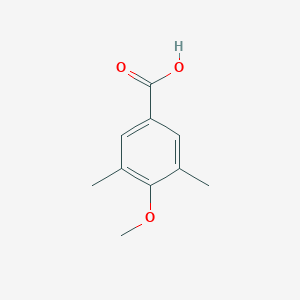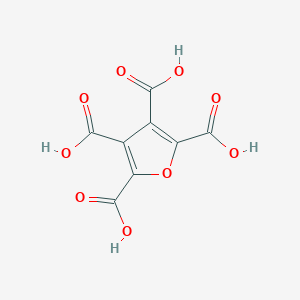
Furantetracarboxylic acid
描述
Furantetracarboxylic acid (FTC) is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. FTC is a versatile compound that can be synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of Furantetracarboxylic acid is based on its ability to form complexes with metal ions. It can coordinate with various metal ions, including copper, iron, and zinc. The formation of these complexes results in a change in the fluorescence properties of Furantetracarboxylic acid, making it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects:
Furantetracarboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine. Additionally, Furantetracarboxylic acid has been shown to have antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
Furantetracarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has high purity, making it a reliable tool for scientific research. Additionally, it has low toxicity and is stable under various conditions. However, Furantetracarboxylic acid has some limitations, including its limited solubility in water and its sensitivity to light.
未来方向
There are several future directions for the use of Furantetracarboxylic acid in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, Furantetracarboxylic acid could be used as a catalyst in new organic synthesis reactions. Furthermore, the use of Furantetracarboxylic acid in photodynamic therapy for cancer treatment could be further explored.
Conclusion:
In conclusion, Furantetracarboxylic acid is a versatile compound that has gained significant attention in scientific research due to its unique properties. It can be synthesized through various methods and has several potential applications in scientific research. The mechanism of action and physiological effects of Furantetracarboxylic acid have been extensively studied, and it has been found to have various biochemical and physiological effects. Although Furantetracarboxylic acid has some limitations, it has several advantages for lab experiments. There are several future directions for the use of Furantetracarboxylic acid in scientific research, which could lead to new discoveries and advancements in various fields.
合成方法
Furantetracarboxylic acid can be synthesized through various methods, including the reaction of furan-2,5-dicarboxylic acid with thionyl chloride, the reaction of furan-2,5-dicarboxylic acid with oxalyl chloride, and the reaction of furan-2,5-dicarboxylic acid with phosphorus pentachloride. These methods result in the formation of Furantetracarboxylic acid with high yields and purity.
科学研究应用
Furantetracarboxylic acid has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Furantetracarboxylic acid has been used as a catalyst in organic synthesis reactions.
属性
IUPAC Name |
furan-2,3,4,5-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPGQRTQFRMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(OC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O9 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285293 | |
| Record name | Furantetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furantetracarboxylic acid | |
CAS RN |
20416-04-0 | |
| Record name | 2,3,4,5-Furantetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20416-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furantetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furantetracarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furantetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURANTETRACARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526V46EZC7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




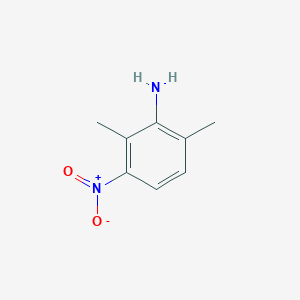



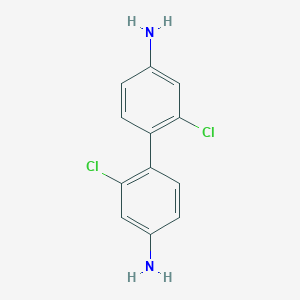
![5-Methoxy-2-methyl-6-(methylthio)benzo[d]thiazole](/img/structure/B181646.png)
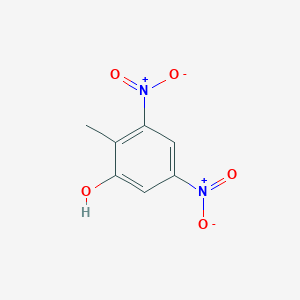
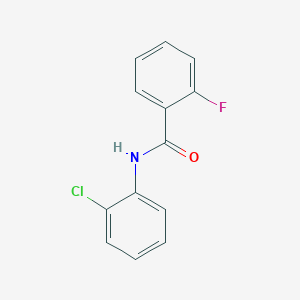

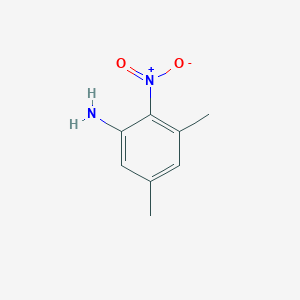
![2-methyl-5H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B181656.png)
